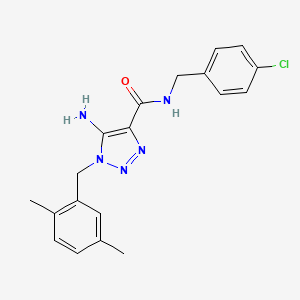
5-amino-N-(4-chlorobenzyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(4-chlorobenzyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-amino-N-(4-chlorobenzyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with an amino group and a carboxamide functional group, contributing to its potential biological activities. The structural formula can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22ClN5O
- Molecular Weight : 373.87 g/mol
Antimicrobial Properties
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The 1,2,3-triazole ring is particularly effective against various bacterial and fungal strains. A study highlighted the efficacy of similar triazole compounds against Staphylococcus aureus and Candida albicans, suggesting that the presence of the triazole moiety enhances antimicrobial activity through enzyme inhibition mechanisms .
Anticancer Activity
Triazoles have been investigated for their anticancer properties. A study demonstrated that derivatives with similar structures showed significant cytotoxic effects against cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis and cell cycle arrest . The specific compound may exhibit similar effects due to its structural analogies.
Neuroprotective Effects
The role of triazoles in neuroprotection has also been explored. Compounds containing the triazole ring have shown promise in inhibiting acetylcholinesterase (AChE) activity, which is crucial for treating neurodegenerative diseases like Alzheimer's . This inhibition leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Anti-inflammatory Activity
Triazole derivatives have been reported to possess anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This action may be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer proliferation.
- Receptor Modulation : By binding to specific receptors in neuronal pathways, it could enhance neurotransmitter availability and improve synaptic function.
- Apoptotic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways is another proposed mechanism.
Case Study 1: Anticancer Efficacy
A recent study focused on synthesizing a series of 1,2,3-triazole derivatives for anticancer evaluation. Among them, compounds structurally related to this compound exhibited IC50 values significantly lower than standard chemotherapeutics against various cancer cell lines .
Case Study 2: Neuroprotective Potential
In a neuroprotective study involving AChE inhibition assays, derivatives similar to our compound were tested for their ability to prevent cognitive decline in animal models. Results indicated substantial improvement in memory retention compared to control groups treated with standard AChE inhibitors .
Summary Table of Biological Activities
特性
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-12-3-4-13(2)15(9-12)11-25-18(21)17(23-24-25)19(26)22-10-14-5-7-16(20)8-6-14/h3-9H,10-11,21H2,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVDCDXBOQPBMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













